methyl4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylatehydrochloride
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Overview
Description
Methyl4-(aminomethyl)-7-oxabicyclo[221]heptane-1-carboxylatehydrochloride is a bicyclic compound with a unique structure that includes an oxabicyclo[221]heptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylatehydrochloride can be achieved through several methods. One common approach involves the aminomethylation of bicyclo[2.2.1]heptane-2,3-diol, followed by esterification to introduce the carboxylate group . The reaction conditions typically involve the use of a strong base and an appropriate aminomethylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylatehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of lubricating oils and other industrial fluids.
Mechanism of Action
The mechanism of action of methyl4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The oxabicyclo[2.2.1]heptane core provides structural stability, allowing the compound to interact effectively with its targets.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the same core structure but differ in their functional groups.
Aza-bicyclo[3.1.1]heptanes: These compounds contain a nitrogen atom in the bicyclic structure and have different chemical properties.
Uniqueness
Methyl4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylatehydrochloride is unique due to its specific functional groups and the presence of an oxabicyclo[2.2.1]heptane core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-7(11)9-4-2-8(6-10,13-9)3-5-9;/h2-6,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMXDOOXZIQHAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(O1)(CC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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